molecular formula C10H7BrN2O4 B567775 Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate CAS No. 1300026-96-3

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate

Cat. No. B567775
M. Wt: 299.08
InChI Key: XELIHMNUPKTJHA-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 100487-82-9 . It has a molecular weight of 274.07 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 .

Scientific Research Applications

Enzyme Assays

  • Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is involved in the synthesis of compounds used for enzyme assays. An example is the synthesis of p-nitrophenyl β-D-glucopyranosiduronic acid, used for assaying β-glucuronidase activity. The compound liberates p-nitrophenol, which can be measured photocolorimetrically (Kato et al., 1960).

Formation of Heterocycles

  • It plays a role in the formation of heterocyclic compounds. For example, treatment of benzoyl bromide (2-nitrophenyl) hydrazone with sodium ethoxide and ethyl cyanoacetate led to unexpected products, showcasing the compound's role in forming heterocyclic systems (Sunder & Peet, 1979).

Organic Synthesis

  • It's used in organic synthesis, such as in the condensation of methyl cyanoacetate with tropones, resulting in various substituted heptafulvene derivatives. This illustrates its utility in synthetic organic chemistry (Mori et al., 1992).

Synthesis of Nitroaromatic Systems

  • The compound is integral in constructing highly substituted nitroaromatic systems. Its stability and safe handling make it a valuable reagent in such syntheses (Duthaler, 1983).

Reactions with Active Methylene Compounds

  • Reactions involving 2-nitronaphthalenes and active methylene compounds have been studied using this compound, leading to the production of various aminonaphthalene-1-carbonitriles. This shows its role in creating complex organic structures (Tomioka et al., 1981).

Antimicrobial Activity

  • It's used in synthesizing compounds with potential antimicrobial activities. For instance, its reaction with 8-aminotheophylline led to new pyrimido[2,1-f]theophylline derivatives, with implications in antimicrobial research (Mosselhi et al., 2008).

Synthesis of Liquid-Crystalline Compounds

  • It's involved in the synthesis of liquid-crystalline linear malonates and cyanoacetates, demonstrating its role in materials science and the study of mesomorphic properties (Kreß et al., 2012).

Chemotaxis and Biodegradation Studies

  • It is studied for its role in chemotaxis and biodegradation, particularly in the context of environmental decontamination. Ralstonia sp. SJ98 showed chemotactic behavior towards a compound containing a similar nitrophenyl group, indicating its relevance in bioremediation research (Bhushan et al., 2000).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELIHMNUPKTJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741530
Record name Methyl (4-bromo-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate

CAS RN

1300026-96-3
Record name Methyl (4-bromo-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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